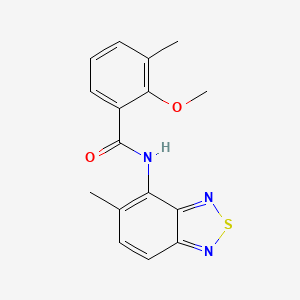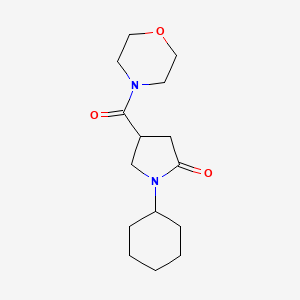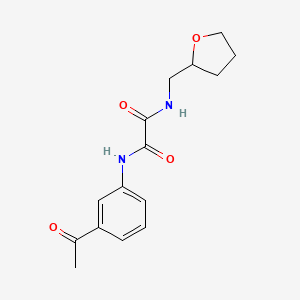
2-(4-morpholinyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Übersicht
Beschreibung
2-(4-morpholinyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPEB and has been found to have various biochemical and physiological effects.
Wirkmechanismus
MPEB acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is separate from the active site. This binding causes a conformational change in the receptor, which reduces its activity. By blocking the activity of mGluR5, MPEB can modulate the release of neurotransmitters such as dopamine and glutamate, which play a critical role in various neurological disorders.
Biochemical and Physiological Effects
MPEB has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the symptoms of Parkinson's disease, anxiety, and depression by modulating the release of dopamine and glutamate. MPEB has also been found to have neuroprotective effects by reducing the production of reactive oxygen species and increasing the levels of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
MPEB has several advantages for lab experiments. It is a highly selective antagonist of mGluR5, which reduces the risk of off-target effects. It also has a high affinity for mGluR5, which allows for low concentrations to be used in experiments. However, MPEB has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
There are several future directions for the study of MPEB. One potential application is in the development of drugs for the treatment of neurological disorders such as Parkinson's disease, anxiety, and depression. MPEB can also be used as a tool to study the role of mGluR5 in various physiological processes. Further research is needed to optimize the synthesis of MPEB and improve its solubility and stability for use in experiments.
Conclusion
In conclusion, MPEB is a chemical compound that has been studied for its potential use in scientific research. It acts as an allosteric modulator of mGluR5 and has been found to have various biochemical and physiological effects. MPEB has advantages and limitations for lab experiments, and there are several future directions for its study. The study of MPEB has the potential to lead to the development of new drugs for the treatment of neurological disorders and to advance our understanding of the role of mGluR5 in various physiological processes.
Wissenschaftliche Forschungsanwendungen
MPEB has been studied for its potential use in various scientific research fields, including neuroscience and pharmacology. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, anxiety, and depression.
Eigenschaften
IUPAC Name |
4-[1-(2-phenoxyethyl)benzimidazol-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-6-16(7-3-1)24-15-12-22-18-9-5-4-8-17(18)20-19(22)21-10-13-23-14-11-21/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFCCOALBACOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)

![3-[(2-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4386744.png)


![ethyl 4-{[(aminocarbonyl)amino]methyl}-2,5-dimethyl-3-furoate](/img/structure/B4386786.png)
![5-bromo-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386792.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4386805.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4386807.png)
![N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4386814.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386821.png)
![4-methoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4386827.png)
